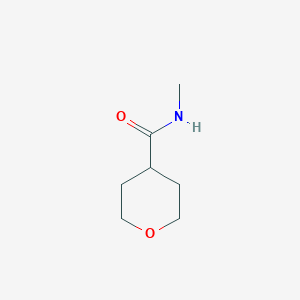

N-Methyltetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

N-methyloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-7(9)6-2-4-10-5-3-6/h6H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZFJPUAQNIUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-Methyltetrahydro-2H-pyran-4-carboxamide" chemical properties

An In-Depth Technical Guide to N-Methyltetrahydro-2H-pyran-4-carboxamide

Foreword: The following guide provides a comprehensive technical overview of N-Methyltetrahydro-2H-pyran-4-carboxamide. While this specific molecule is not extensively characterized in publicly available literature, this document synthesizes information from closely related analogues and established principles of organic chemistry to present a robust profile. The methodologies and predicted data herein are intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this compound and its derivatives.

Molecular Overview and Significance

N-Methyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a saturated six-membered tetrahydropyran (THP) ring, substituted at the 4-position with an N-methylated amide functional group. The THP scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisostere for phenyl or cyclohexyl rings to improve physicochemical properties such as solubility and metabolic stability. The N-methylcarboxamide group is a versatile functional handle, capable of acting as both a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets.

The combination of these two motifs suggests that N-Methyltetrahydro-2H-pyran-4-carboxamide holds potential as a building block in drug discovery programs. The structural rigidity of the pyran ring, coupled with the defined orientation of the amide substituent, makes it an attractive fragment for designing ligands with high specificity for protein targets.

Chemical Identity

-

IUPAC Name: N-Methyl-tetrahydropyran-4-carboxamide

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.18 g/mol

-

CAS Number: Not assigned or not publicly available.

Chemical Structure

Caption: 2D structure of N-Methyltetrahydro-2H-pyran-4-carboxamide.

Physicochemical Properties (Predicted and Comparative)

Direct experimental data for N-Methyltetrahydro-2H-pyran-4-carboxamide is scarce. The following table summarizes its predicted properties alongside the experimentally determined values for its structural analogue, N-Methyltetrahydro-2H-pyran-4-amine, to provide a validated context.

| Property | N-Methyltetrahydro-2H-pyran-4-carboxamide (Predicted) | N-Methyltetrahydro-2H-pyran-4-amine (Experimental)[1][2][3] | Justification for Prediction |

| Molecular Weight | 143.18 g/mol | 115.17 g/mol | Calculated from molecular formula. |

| Physical State | White to off-white solid or viscous liquid | - | The presence of the amide group allows for strong intermolecular hydrogen bonding, which typically results in a higher melting point compared to the corresponding amine. |

| Boiling Point | > 200 °C (at 760 mmHg) | 165 °C (at 760 mmHg) | The higher molecular weight and stronger hydrogen bonding of the amide group compared to the secondary amine will significantly increase the boiling point. |

| Melting Point | > 40 °C | 24-41 °C | Increased intermolecular forces due to the amide functionality are expected to raise the melting point above that of the amine analogue. |

| Density | ~1.1 g/cm³ | 0.93 g/cm³ | The addition of an oxygen atom and the more compact structure of the amide group generally lead to an increase in density. |

| Solubility | Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in non-polar solvents. | Soluble in polar solvents. | The polar amide and ether functionalities suggest good solubility in polar protic and aprotic solvents. |

| pKa | ~17-18 (Amide N-H) | Not applicable (Amine pKa ~10-11) | The amide proton is significantly less basic and more acidic than an amine proton. |

Synthesis and Purification

A robust and logical synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide can be envisioned as a two-step process starting from the commercially available Tetrahydropyran-4-carboxylic acid. This approach involves the formation of a primary amide, followed by selective N-methylation.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

PART 1: Synthesis of Tetrahydro-2H-pyran-4-carboxamide (Intermediate)

This protocol describes a standard amidation procedure via an acid chloride intermediate. The choice of this method is based on its high reactivity and the straightforward purification of the resulting product.

-

Materials:

-

Tetrahydropyran-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated aqueous solution

-

Ice bath

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise over 15 minutes. Causality Note: The slow addition controls the exothermic reaction and the release of HCl and SO₂ gases.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This yields the crude Tetrahydropyran-4-carbonyl chloride.

-

Cool the crude acid chloride in an ice bath and slowly add it to a stirred, chilled solution of concentrated ammonium hydroxide (5.0 eq). Trustworthiness Note: Using a significant excess of ammonium hydroxide ensures complete reaction of the acid chloride and neutralizes the HCl byproduct.

-

Stir the resulting mixture vigorously for 1 hour at 0 °C.

-

Extract the aqueous mixture with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amide.

-

Purify the product by recrystallization or silica gel column chromatography to obtain pure Tetrahydro-2H-pyran-4-carboxamide.

-

PART 2: N-Methylation of Tetrahydro-2H-pyran-4-carboxamide

This protocol utilizes a modern, safe, and highly selective N-methylation method employing a quaternary ammonium salt, which avoids the use of more hazardous reagents like methyl iodide or dimethyl sulfate.[4][5][6]

-

Materials:

-

Tetrahydro-2H-pyran-4-carboxamide (1.0 eq)

-

Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Toluene, anhydrous

-

Inert atmosphere reaction vial with a screw cap

-

Heating block

-

-

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the primary amide (1.0 eq), PhMe₃NI (2.5 eq), and Cs₂CO₃ (2.0 eq). Expertise Note: Cesium carbonate is a sufficiently strong base to deprotonate the primary amide, facilitating nucleophilic attack on the methylating agent. Its use often leads to higher yields and selectivity compared to other bases.

-

Seal the vial, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

-

Add anhydrous toluene via syringe to the desired concentration (e.g., 0.2 M).

-

Heat the reaction mixture to 120 °C in a heating block and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by adding deionized water.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield pure N-Methyltetrahydro-2H-pyran-4-carboxamide.[6]

-

Analytical Characterization (Predicted)

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Analytical Workflow Diagram

Caption: Standard workflow for chemical structure verification.

Expected Spectral Data

The following table outlines the predicted signals and peaks for key analytical techniques. These predictions are based on established chemical shift ranges and fragmentation patterns.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 6.0-6.5 ppm (broad s, 1H, N-H), δ ~ 3.9-4.1 ppm (m, 2H, ring -OCH₂-), δ ~ 3.3-3.5 ppm (m, 2H, ring -OCH₂-), δ ~ 2.80 ppm (d, 3H, J≈4.8 Hz, N-CH₃), δ ~ 2.2-2.4 ppm (m, 1H, ring -CH-), δ ~ 1.7-1.9 ppm (m, 4H, ring -CH₂-). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 175-177 ppm (C=O), δ ~ 67-69 ppm (2C, ring -OCH₂-), δ ~ 41-43 ppm (ring -CH-), δ ~ 28-30 ppm (2C, ring -CH₂-), δ ~ 26-27 ppm (N-CH₃). |

| Mass Spec. (EI) | [M]⁺: m/z = 143. Key Fragments: m/z = 114 ([M-C₂H₅]⁺ or similar), m/z = 85 (loss of -CONHCH₃), m/z = 58 ([CH₃NHCO]⁺). |

| IR Spectroscopy (ATR) | ν ~ 3300 cm⁻¹ (N-H stretch), ν ~ 2850-2950 cm⁻¹ (C-H stretch), ν ~ 1640-1660 cm⁻¹ (C=O stretch, Amide I band), ν ~ 1540-1560 cm⁻¹ (N-H bend, Amide II band), ν ~ 1100 cm⁻¹ (C-O-C stretch). |

Potential Applications and Biological Context

While the specific biological activity of N-Methyltetrahydro-2H-pyran-4-carboxamide has not been reported, its structural components are prevalent in bioactive molecules.

-

Medicinal Chemistry: The THP ring is a well-established scaffold in pharmaceuticals, often improving metabolic stability and pharmacokinetic profiles. Carboxamide-containing compounds exhibit a vast range of biological activities, including anticancer, antibacterial, and antifungal properties.[7][8] For instance, derivatives of 9-aminoacridine-4-carboxamide have been investigated for their DNA-intercalating and anti-proliferative properties.[8]

-

Agrochemicals: The pyrazole carboxamide class of molecules is widely used in crop protection as fungicides and insecticides, highlighting the importance of the carboxamide functional group in modulating biological activity.[9]

-

Fragment-Based Drug Design (FBDD): As a relatively small and rigid molecule with clear hydrogen bonding features, it could serve as a valuable fragment for screening against various protein targets to identify initial hits for drug development pipelines.

Safety and Handling

Given the absence of specific toxicology data, N-Methyltetrahydro-2H-pyran-4-carboxamide should be handled with the standard precautions for new chemical entities.

-

GHS Hazard Classification (Predicted): Based on related amine and amide structures, it may cause skin and eye irritation.[1][3]

-

Recommended PPE: Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

References

-

American Elements. (n.d.). N-Methyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro biological evaluation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 220641-87-2. Retrieved from [Link]

- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]

-

ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

- Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

ResearchGate. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

-

SpringerOpen. (n.d.). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. CAS 220641-87-2: N-methyltetrahydro-2H-pyran-4-amine [cymitquimica.com]

- 3. 220641-87-2|N-Methyltetrahydro-2H-pyran-4-amine|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyltetrahydro-2H-pyran-4-carboxamide: A Technical Appraisal of its Role as a Synthetic Scaffold in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

An extensive review of the scientific and patent literature reveals that N-Methyltetrahydro-2H-pyran-4-carboxamide is not characterized as a pharmacologically active agent with a defined mechanism of action. Instead, this compound predominantly serves as a crucial chemical intermediate—a molecular building block—in the synthesis of more complex, biologically active molecules. This technical guide elucidates the role of N-Methyltetrahydro-2H-pyran-4-carboxamide as a synthetic scaffold, detailing its incorporation into novel therapeutic candidates targeting a range of diseases. The focus will be on the mechanisms of action of the final, structurally complex compounds that utilize this pyran-based moiety.

The Identity of N-Methyltetrahydro-2H-pyran-4-carboxamide: A Building Block, Not a Bioactive Agent

In the landscape of drug discovery and development, compounds are generally classified as either biologically active agents, which elicit a specific physiological response, or as intermediates, which are precursor molecules in a synthetic pathway. Our investigation places N-Methyltetrahydro-2H-pyran-4-carboxamide squarely in the latter category. It is commercially available and frequently cited in patent literature as a starting material or reagent.[1] Its tetrahydropyran ring and carboxamide functional group make it a versatile scaffold for chemical elaboration, allowing for its integration into a diverse array of larger molecular architectures.

The subsequent sections will explore the therapeutic targets and mechanisms of action of drug candidates that have been synthesized using N-Methyltetrahydro-2H-pyran-4-carboxamide.

Application in the Synthesis of ITK Inhibitors for Inflammatory Diseases and Cancer

A significant application of N-Methyltetrahydro-2H-pyran-4-carboxamide is in the creation of pyrazole carboxamide compounds designed as inhibitors of Interleukin-2-inducible T-cell kinase (ITK).[1]

The Role of ITK in Disease

ITK is a non-receptor tyrosine kinase that plays a critical role in T-cell signaling.[1] Upon T-cell receptor (TCR) engagement, ITK is activated and proceeds to phosphorylate and activate phospholipase C-gamma (PLCγ).[1] This initiates a signaling cascade that is essential for the differentiation and activation of T-helper 2 (Th2) cells.[1] Th2 cells are key mediators of allergic inflammation, and their dysregulation is implicated in conditions such as asthma.[1] Consequently, inhibiting the kinase activity of ITK is a promising therapeutic strategy for managing Th2-mediated inflammatory diseases and certain T-cell-driven cancers.[1]

Synthetic Strategy and Envisioned Mechanism of Action

In the synthesis of these ITK inhibitors, N-Methyltetrahydro-2H-pyran-4-carboxamide is used as a key building block to construct a portion of the final molecule. The general synthetic scheme involves coupling the pyran scaffold with other heterocyclic systems to generate the final pyrazole carboxamide product.

The intended mechanism of action for the final compounds is the competitive inhibition of the ATP-binding site of the ITK enzyme. By occupying this site, the inhibitor prevents the phosphorylation of ITK's downstream targets, thereby disrupting the T-cell signaling cascade.

Caption: Proposed mechanism of action for ITK inhibitors synthesized using the N-Methyltetrahydro-2H-pyran-4-carboxamide scaffold.

Utility in the Development of Modulators for Epigenetic Targets

N-Methyltetrahydro-2H-pyran-4-carboxamide and its derivatives have also been employed in the synthesis of compounds that modulate the activity of histone methyl-modifying enzymes.[2] These enzymes, including histone methyltransferases and demethylases, are critical regulators of gene expression and are implicated in various cancers. The final products are designed to interact with these enzymes to alter their activity, thereby influencing gene transcription patterns in cancer cells.

Role in Synthesizing Phosphodiesterase 2 (PDE2) Inhibitors

The chemical scaffold of N-Methyltetrahydro-2H-pyran-4-carboxamide is also valuable in the construction of inhibitors for phosphodiesterase 2 (PDE2).[3] PDE2 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in cellular signaling. PDE2 inhibitors have been investigated for their potential in treating cognitive disorders, anxiety, and other neurological and psychiatric conditions by enhancing synaptic plasticity and neuronal signaling.[3]

Caption: Synthetic workflow and mechanism of action for PDE2 inhibitors derived from a tetrahydropyran carboxamide intermediate.

Application in the Synthesis of Nociceptin/Orphanin FQ (NOP) Receptor Inhibitors

Patent literature also describes the use of derivatives of N-Methyltetrahydro-2H-pyran-4-carboxamide in the preparation of substituted cyclohexyl compounds that act as inhibitors of the Nociceptin/Orphanin FQ (NOP) receptor.[4] The NOP receptor is a G protein-coupled receptor involved in a variety of physiological processes, including pain perception, mood, and anxiety.[4] NOP receptor modulators are being investigated as potential treatments for pain, depression, and other central nervous system disorders.

Conclusion

While N-Methyltetrahydro-2H-pyran-4-carboxamide does not possess a known mechanism of action as a standalone therapeutic agent, its significance in medicinal chemistry is firmly established. It serves as a versatile and valuable synthetic intermediate for the construction of a wide range of complex molecules with promising therapeutic potential. The tetrahydropyran motif is a common feature in many biologically active compounds, and the strategic use of this carboxamide derivative allows for the efficient synthesis of novel drug candidates targeting kinases, epigenetic enzymes, and G protein-coupled receptors. Future research will likely continue to leverage this and similar scaffolds to explore new therapeutic avenues.

References

Sources

- 1. WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use - Google Patents [patents.google.com]

- 2. CA2862289C - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]

- 3. US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents [patents.google.com]

- 4. US20210340127A1 - Substituted cyclohexyl compounds as nop inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Methyltetrahydro-2H-pyran-4-carboxamide: Synthesis, Properties, and Medicinal Chemistry Applications

This guide provides a comprehensive technical overview of N-Methyltetrahydro-2H-pyran-4-carboxamide, a heterocyclic compound of interest in modern drug discovery. We will delve into its structural attributes, plausible synthetic routes, physicochemical properties, and its potential as a valuable scaffold for researchers, medicinal chemists, and drug development professionals. While a specific CAS number for N-Methyltetrahydro-2H-pyran-4-carboxamide is not prominently cataloged, this document builds upon the well-characterized parent molecule, Tetrahydro-2H-pyran-4-carboxamide (CAS No. 344329-76-6)[1][2][3].

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing one oxygen atom. It is a privileged scaffold in medicinal chemistry due to its favorable properties. The THP moiety is considered a bioisostere of a cyclohexane ring but with improved aqueous solubility and a lower entropic penalty upon binding to a target due to its more rigid nature. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets[4]. These attributes have led to the incorporation of the THP ring into numerous approved drugs and clinical candidates, where it often enhances pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties[4].

The addition of a carboxamide group at the 4-position of the THP ring introduces a versatile functional group known for its ability to form strong hydrogen bonds and its presence in a vast number of pharmaceuticals[2]. Carboxamides are key pharmacophores in drugs targeting a wide range of diseases, including cancer and infectious diseases[2][5].

This guide focuses specifically on the N-methylated derivative, N-Methyltetrahydro-2H-pyran-4-carboxamide. The introduction of a methyl group on the amide nitrogen, often referred to as the "magic methyl" effect in medicinal chemistry, can have profound effects on a molecule's properties. N-methylation can improve metabolic stability by blocking N-dealkylation, enhance membrane permeability, and modulate the conformational preferences of the molecule, which can lead to improved target affinity and selectivity[5][6].

Physicochemical Properties

The physicochemical properties of N-Methyltetrahydro-2H-pyran-4-carboxamide can be inferred from its parent compound and the known effects of N-methylation.

| Property | Tetrahydro-2H-pyran-4-carboxamide | N-Methyltetrahydro-2H-pyran-4-carboxamide (Predicted) | Rationale for Prediction |

| CAS Number | 344329-76-6[1][2][3] | Not readily available | - |

| Molecular Formula | C6H11NO2[2] | C7H13NO2 | Addition of a CH2 group |

| Molecular Weight | 129.16 g/mol [2] | 143.18 g/mol | Addition of a CH2 group |

| Melting Point | 181-183 °C | Likely lower | N-methylation can disrupt crystal packing |

| Boiling Point | 312.1±31.0 °C (Predicted) | Likely similar or slightly lower | Increased molecular weight but potential for weaker intermolecular H-bonding |

| Solubility | Soluble in polar organic solvents | Enhanced solubility in less polar organic solvents | Increased lipophilicity due to the methyl group |

| pKa (of conjugate acid) | ~16.31 (Predicted) | Similar to the parent amide | Amide protons are generally not very acidic |

Synthesis and Mechanistic Rationale

The synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide can be achieved through the direct amidation of Tetrahydro-2H-pyran-4-carboxylic acid or its corresponding ester with methylamine. The direct coupling of a carboxylic acid and an amine is a thermodynamically challenging process that typically requires heating or the use of coupling agents to activate the carboxylic acid[7][8].

Proposed Synthetic Workflow

A common and efficient method involves the use of a peptide coupling agent to facilitate the formation of the amide bond under mild conditions.

Sources

- 1. TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE | 344329-76-6 [chemicalbook.com]

- 2. Tetrahydro-2H-pyran-4-carboxamide | [frontierspecialtychemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 8. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Strategic Framework for In Vitro Assay Development for Novel Chemical Entities like "N-Methyltetrahydro-2H-pyran-4-carboxamide"

Abstract: The journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is underpinned by robust and reproducible in vitro assays. These assays are the first step in characterizing the biological activity of an NCE and are crucial for making informed decisions in a drug discovery pipeline. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing an in vitro assay development workflow for an uncharacterized compound, using "N-Methyltetrahydro-2H-pyran-4-carboxamide" as a representative NCE. We present a tiered, logical approach, beginning with target-agnostic phenotypic screening to identify biological effects, followed by target deconvolution strategies, and culminating in the development of a specific, target-based biochemical assay. This guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative grounding to ensure scientific integrity and practical utility.

Introduction: The Challenge of the Unknown

In early-stage drug discovery, project teams are often presented with novel compounds, such as N-Methyltetrahydro-2H-pyran-4-carboxamide, for which the biological target and mechanism of action are unknown. The core challenge is to efficiently and accurately profile such a compound to determine if it warrants further investigation. The strategy should not be a random selection of assays but a logical, phased approach that maximizes information gain at each step.

In vitro diagnostics and assays are foundational to this process, providing a controlled environment to study the effects of a compound on biological systems, ranging from isolated proteins to complex cellular models.[1] A well-designed assay cascade can illuminate a compound's therapeutic potential and guide its optimization. This document outlines such a cascade, designed to de-risk and accelerate early-stage drug discovery projects.

A Tiered Strategy for Assay Development

The most effective path for characterizing an unknown compound is a multi-phased approach that moves from broad, observable effects to specific molecular interactions. This strategy mitigates the risk of pursuing irrelevant targets and ensures that resources are focused on compounds with meaningful biological activity.

The proposed workflow is as follows:

-

Phase 1: Target-Agnostic Phenotypic Screening. The initial step is to determine if the compound has any effect on a relevant biological system, such as a cell line modeling a specific disease.[2][3][4][5] This approach prioritizes functional outcomes over preconceived molecular hypotheses.[3]

-

Phase 2: Target Identification (Deconvolution). If a desirable phenotype is observed, the next critical step is to identify the molecular target(s) responsible for this effect.[6][7]

-

Phase 3: Target-Specific Assay Development. Once a target is identified and validated, a robust, high-throughput biochemical or cell-based assay is developed to quantify the compound's potency and selectivity. This enables structure-activity relationship (SAR) studies and lead optimization.

Sources

- 1. In Vitro Diagnostics | FDA [fda.gov]

- 2. revvity.com [revvity.com]

- 3. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 4. technologynetworks.com [technologynetworks.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

Application Notes and Protocols for the Cellular Characterization of N-Methyltetrahydro-2H-pyran-4-carboxamide

Introduction: A Framework for Interrogating a Novel Chemical Entity

N-Methyltetrahydro-2H-pyran-4-carboxamide represents a novel chemical entity with an uncharacterized biological activity profile. The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, recognized for its favorable metabolic stability and its role as a bioisostere for other cyclic systems.[1] Derivatives of carboxamides are also known to possess a wide range of biological activities, including anticancer properties.[2] Given the therapeutic potential inherent in its structural components, a systematic and robust cell-based assay cascade is essential to elucidate the bioactivity and potential mechanism of action (MoA) of this compound.

These application notes provide a comprehensive, tiered strategy for the cellular characterization of N-Methyltetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system of protocols that progress from broad phenotypic screening to more focused mechanistic studies. The causality behind experimental choices is explained to empower the end-user to adapt and troubleshoot the provided methodologies.

Part 1: Initial Compound Profiling and Handling

Compound Solubility and Stock Solution Preparation

Prior to initiating any cell-based assays, it is critical to determine the solubility of N-Methyltetrahydro-2H-pyran-4-carboxamide in various solvents to ensure proper handling and accurate dosing.

-

Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds in early-stage drug discovery due to its broad solubilizing capacity.[3] However, it is crucial to assess solubility in aqueous buffers, such as phosphate-buffered saline (PBS), to understand its behavior in physiological media.

-

Protocol for Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of N-Methyltetrahydro-2H-pyran-4-carboxamide in 100% DMSO.

-

Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

-

For cell-based assays, create intermediate dilutions from the stock solution in cell culture medium. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Safety Precautions

The toxicological properties of N-Methyltetrahydro-2H-pyran-4-carboxamide are unknown. Therefore, standard laboratory safety precautions should be strictly followed.[4][5][6][7]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Consult the Material Safety Data Sheet (MSDS) if available, or treat the compound as potentially hazardous.

Part 2: Tier 1 - Primary Screening for Bioactivity

The initial tier of assays is designed to broadly assess the impact of N-Methyltetrahydro-2H-pyran-4-carboxamide on fundamental cellular processes, primarily cell viability and proliferation.

Cell Line Selection

The choice of cell line is a critical parameter that will influence the outcome and relevance of the assays.[8] A panel of cell lines from different tissue origins is recommended for initial screening to identify potential tissue-specific effects.

| Cell Line | Tissue of Origin | Rationale |

| A549 | Lung Carcinoma | A commonly used cancer cell line for initial anti-proliferative screens.[9] |

| MCF-7 | Breast Carcinoma | Represents a different epithelial cancer type. |

| PC-3 | Prostate Carcinoma | A cancer cell line from a distinct tissue origin.[10] |

| HEK293 | Human Embryonic Kidney | A non-cancerous, immortalized cell line to assess general cytotoxicity.[8] |

Cytotoxicity and Cell Proliferation Assay

A foundational assay to determine the concentration-dependent effect of the compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

-

Compound Treatment: Prepare a serial dilution of N-Methyltetrahydro-2H-pyran-4-carboxamide in complete cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 nM to 100 µM).

-

Remove the overnight culture medium and replace it with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

High-Content Screening (HCS) for Phenotypic Profiling

HCS, or cell painting, offers an unbiased approach to identify cellular phenotypes induced by the compound.[12][13] This technique uses fluorescent dyes to label different cellular compartments, and automated microscopy and image analysis to quantify morphological changes.[14]

Caption: High-content screening workflow for phenotypic profiling.

Part 3: Tier 2 - Mechanistic Elucidation Assays

Based on the results from Tier 1, a more focused investigation into the potential MoA can be initiated. For instance, if the compound exhibits anti-proliferative activity, the following assays would be relevant.

Cell Cycle Analysis

To determine if the anti-proliferative effect is due to cell cycle arrest at a specific phase.

-

Cell Treatment: Treat cells with N-Methyltetrahydro-2H-pyran-4-carboxamide at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

To investigate if the observed cytotoxicity is due to the induction of programmed cell death.

-

Cell Treatment: Treat cells with the compound as described for cell cycle analysis.

-

Cell Harvest: Harvest the cells, including any in the supernatant.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Analysis

To identify the molecular pathways modulated by the compound, a targeted approach using reporter gene assays or a broader approach with proteomic or transcriptomic analysis can be employed.

If a specific pathway is hypothesized to be involved (e.g., based on structural similarity to known inhibitors), a reporter gene assay can provide a direct readout of pathway activation or inhibition.[14]

Caption: Workflow for a reporter gene assay to assess pathway modulation.

Part 4: Data Interpretation and Next Steps

The culmination of this tiered assay approach will provide a comprehensive initial biological profile of N-Methyltetrahydro-2H-pyran-4-carboxamide.

| Assay | Possible Outcome | Interpretation | Next Steps |

| MTT Assay | Potent IC50 in cancer cells, higher IC50 in normal cells. | Selective anti-proliferative activity. | Proceed to cell cycle and apoptosis assays. |

| High-Content Screening | Changes in nuclear morphology and cytoskeletal organization. | Potential interference with cell division or DNA integrity. | Investigate specific targets involved in these processes (e.g., tubulin, topoisomerases). |

| Cell Cycle Analysis | Arrest at G2/M phase. | The compound may be a mitotic inhibitor. | Perform microtubule polymerization assays. |

| Apoptosis Assay | Increase in Annexin V positive cells. | Induction of apoptosis. | Investigate the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family). |

Conclusion

This document provides a strategic and detailed guide for the initial cell-based characterization of the novel compound, N-Methyltetrahydro-2H-pyran-4-carboxamide. By employing a logical, tiered approach, researchers can efficiently move from broad phenotypic observations to more refined mechanistic insights. The emphasis on explaining the rationale behind each step and providing detailed protocols is intended to ensure the generation of robust and reproducible data, thereby accelerating the evaluation of this compound's therapeutic potential.

References

-

Drug Hunter. (n.d.). Medicinal Chemistry. Retrieved from [Link]

- Zhang, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.

- Knecht, H., et al. (2023). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem.

- Zock, J. M. (2009). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Assay and Drug Development Technologies.

- Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry.

- Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Molecules.

- Srinivas, K., et al. (2018). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - vitro biological evaluation. Journal of Applied Pharmaceutical Science.

-

SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

-

Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). In the Zone: cell-based assays. Retrieved from [Link]

- Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.

- Thermo Fisher Scientific. (2020).

- Al-Suwaidan, I. A., et al. (2016). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry.

- De Vita, S., et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-(Hydroxymethyl)tetrahydropyran.

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

- Patel, D. H., et al. (2014). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry - Section B.

- Cellular, Molecular and Biomedical Reports. (n.d.). Articles List.

- Pluristem Therapeutics Inc. (2013). A guide for potency assay development of cell-based product candidates.

- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

- Cole-Parmer. (n.d.).

-

Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

- Sigma-Aldrich. (2024).

- Carl ROTH. (n.d.).

-

Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. technologynetworks.com [technologynetworks.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. carlroth.com [carlroth.com]

- 8. promegaconnections.com [promegaconnections.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cmbr-journal.com [cmbr-journal.com]

- 11. mdpi.com [mdpi.com]

- 12. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sptlabtech.com [sptlabtech.com]

- 14. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Exploration of N-Methyltetrahydro-2H-pyran-4-carboxamide in Neurological Disorder Studies

Introduction: The Tetrahydropyran-4-carboxamide Scaffold as a Privileged Motif in Neuromodulatory Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The tetrahydropyran ring, a saturated six-membered heterocycle containing oxygen, is one such scaffold. Its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds, make it a desirable component in CNS-active compounds. When coupled with a carboxamide functional group, a common feature in many successful drugs, the resulting tetrahydropyran-4-carboxamide core presents a versatile platform for engaging a variety of neurological targets.

While extensive research on the specific molecule, N-Methyltetrahydro-2H-pyran-4-carboxamide , is not yet prevalent in publicly accessible literature, its structural components are featured in compounds with significant neuromodulatory activities. For instance, derivatives of pyrimidine carboxamides have been identified as selective CB2 receptor agonists, which are being investigated for the treatment of inflammatory and neuropathic pain.[1] Furthermore, alterations in the brain's cannabinoid receptor (CB1) densities have been implicated in several psychiatric disorders, making compounds that interact with this system of high interest.[2] Additionally, pyran-containing molecules have been developed as potent and selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor, a key target for improving cognitive function in conditions like Alzheimer's disease and schizophrenia.[3]

This document serves as a comprehensive guide for researchers and drug development professionals interested in investigating the potential of novel compounds based on the N-Methyltetrahydro-2H-pyran-4-carboxamide scaffold. We will outline a logical, step-by-step approach to characterize such a molecule, from initial in vitro screening to preliminary in vivo evaluation, grounded in the established roles of related structures in neuroscience.

Part 1: Initial Characterization and Handling

Physicochemical Properties (Hypothetical)

A thorough understanding of a compound's physical and chemical properties is fundamental to its biological evaluation. The following table outlines expected parameters for a molecule like N-Methyltetrahydro-2H-pyran-4-carboxamide, which should be experimentally verified.

| Property | Predicted/Exemplary Value | Significance in Drug Discovery |

| Molecular Formula | C7H13NO2 | Determines molecular weight and elemental composition. |

| Molecular Weight | 143.18 g/mol | Influences diffusion, membrane permeability, and adherence to Lipinski's Rule of Five for oral bioavailability. |

| Solubility | Soluble in DMSO, Ethanol | Crucial for preparing stock solutions and ensuring compound availability in aqueous buffers for biological assays. |

| LogP (octanol/water) | ~0.5 - 1.5 | Predicts lipophilicity, which affects membrane permeability and potential for CNS penetration. |

| pKa | Neutral (amide) | The amide group is generally neutral, influencing its charge state at physiological pH and interaction with targets. |

Safety and Handling

While specific toxicological data for N-Methyltetrahydro-2H-pyran-4-carboxamide is not extensively documented, general precautions for handling novel chemical entities should be strictly followed. Related compounds with pyran and carboxamide moieties may cause skin, eye, and respiratory tract irritation.[4][5]

Standard Handling Precautions:

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes.[5][7]

-

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Part 2: A Proposed Research Workflow for Neurological Target Identification

Given the novelty of N-Methyltetrahydro-2H-pyran-4-carboxamide, a logical screening cascade is essential to identify its potential biological targets and therapeutic applications. The following workflow is proposed, drawing inspiration from the known activities of structurally related compounds.

Caption: Proposed research workflow for N-Methyltetrahydro-2H-pyran-4-carboxamide.

Part 3: Detailed Experimental Protocols

The following are generalized, yet detailed protocols that can be adapted to investigate the interaction of N-Methyltetrahydro-2H-pyran-4-carboxamide with potential neurological targets.

Protocol 1: Radioligand Binding Assay for Cannabinoid Receptor 1 (CB1)

Objective: To determine the binding affinity (Ki) of N-Methyltetrahydro-2H-pyran-4-carboxamide for the human CB1 receptor.

Rationale: This assay quantifies the direct interaction between the test compound and the receptor by measuring the displacement of a known high-affinity radiolabeled ligand. It is a fundamental first step in characterizing a potential receptor modulator.

Materials:

-

HEK293 cells stably expressing human CB1 receptor.

-

[3H]-CP55,940 (radioligand).

-

WIN 55,212-2 (non-radiolabeled competitor for non-specific binding).

-

N-Methyltetrahydro-2H-pyran-4-carboxamide (test compound).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Scintillation fluid and vials.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK-hCB1 cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in binding buffer. Determine protein concentration using a Bradford assay.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of [3H]-CP55,940, 50 µL of binding buffer, and 100 µL of cell membrane suspension.

-

Non-Specific Binding (NSB): 50 µL of [3H]-CP55,940, 50 µL of WIN 55,212-2 (at 10 µM final concentration), and 100 µL of cell membrane suspension.

-

Test Compound: 50 µL of [3H]-CP55,940, 50 µL of N-Methyltetrahydro-2H-pyran-4-carboxamide (at various concentrations), and 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Allow filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Calcium Mobilization Assay for M1 Muscarinic Receptor Activity

Objective: To assess the functional activity of N-Methyltetrahydro-2H-pyran-4-carboxamide as a potential agonist or positive allosteric modulator (PAM) at the human M1 receptor.

Rationale: The M1 receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium concentration. This assay measures this calcium flux as a direct readout of receptor activation.

Materials:

-

CHO-K1 cells stably expressing the human M1 receptor.

-

Fluo-4 AM or similar calcium-sensitive fluorescent dye.

-

Acetylcholine (ACh) (orthosteric agonist).

-

N-Methyltetrahydro-2H-pyran-4-carboxamide (test compound).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescent plate reader (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed CHO-hM1 cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Aspirate the culture medium and add Fluo-4 AM loading buffer to each well. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of N-Methyltetrahydro-2H-pyran-4-carboxamide and acetylcholine in assay buffer.

-

Fluorescence Measurement:

-

Agonist Mode: Place the cell plate in the fluorescent plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Add varying concentrations of the test compound and measure the change in fluorescence over time (typically 2-3 minutes).

-

PAM Mode: Add a sub-maximal concentration of acetylcholine (e.g., EC20) to the cells simultaneously with varying concentrations of the test compound. This will reveal if the test compound enhances the effect of the natural agonist.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔRFU) from baseline.

-

Plot ΔRFU against the log concentration of the test compound.

-

For agonist activity, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

-

For PAM activity, determine the potentiation of the ACh response and calculate the EC50 for this potentiation.

-

Sources

- 1. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.cn [capotchem.cn]

Application Notes & Protocols: Establishing Dosage and Administration of N-Methyltetrahydro-2H-pyran-4-carboxamide in Murine Models

Disclaimer: N-Methyltetrahydro-2H-pyran-4-carboxamide is an investigational compound. As such, established public data on its administration in animal models is not available. This document provides a comprehensive, scientifically-grounded framework for systematically determining the appropriate dosage and administration of a novel small molecule, using N-Methyltetrahydro-2H-pyran-4-carboxamide as a representative example. All protocols described herein are based on established preclinical research guidelines and must be adapted and validated by the end-user in accordance with their institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.

Section 1: Introduction and Strategic Overview

The transition of a novel chemical entity from in vitro validation to in vivo efficacy and safety assessment is a critical juncture in drug development. The successful characterization of a compound's biological activity in a murine model is fundamentally dependent on the rational design of its administration protocol. A poorly chosen vehicle, an inappropriate route of administration, or an improperly defined dose range can lead to confounded data, animal welfare complications, and the premature termination of a promising therapeutic candidate.

This guide delineates the logical workflow for establishing a robust and reproducible administration protocol for a novel small molecule like N-Methyltetrahydro-2H-pyran-4-carboxamide. The core philosophy is to build a self-validating system, where each step—from vehicle selection to dose-range finding—is informed by empirical data and grounded in established pharmacological principles.[1][2]

Section 2: Physicochemical Characterization and Vehicle Selection

The foundational step in any in vivo study is to formulate the test article in a vehicle that ensures consistent bioavailability and minimizes intrinsic toxicity. This process is dictated by the compound's physicochemical properties.

Causality: Why Characterization is Non-Negotiable

A compound's solubility, stability, and pH sensitivity are the primary determinants of its formulation strategy.[3] Administering a poorly soluble compound as a non-homogenous suspension can lead to dramatic variability in exposure between animals, rendering experimental results uninterpretable. Similarly, a vehicle that causes the compound to precipitate upon injection can lead to localized irritation, inflammation, or embolism, confounding the safety assessment.[4]

While specific data for N-Methyltetrahydro-2H-pyran-4-carboxamide is limited, related structures suggest it is a small molecule that may present solubility challenges in simple aqueous solutions.[5] A systematic vehicle screening is therefore mandatory.

Protocol: Vehicle Solubility Screening

This protocol aims to identify a suitable vehicle capable of solubilizing or uniformly suspending the compound at the required concentrations.

Materials:

-

N-Methyltetrahydro-2H-pyran-4-carboxamide powder

-

Selection of common preclinical vehicles (see Table 1)

-

Vortex mixer, magnetic stirrer, sonicator

-

Microcentrifuge and analytical balance

Procedure:

-

Define Target Concentration: Determine the highest dose concentration required for the planned studies. For initial studies, aim for a top concentration of 10 mg/mL to allow for a dosing volume of 10 mL/kg to achieve a 100 mg/kg dose.

-

Screening:

-

Weigh 10 mg of the compound into separate, appropriately sized vials.

-

Add 1 mL of a single vehicle to each vial.

-

Agitate vigorously using a vortex mixer for 2 minutes.

-

If not dissolved, sonicate for 15-30 minutes, monitoring vial temperature.

-

If still not dissolved, gently heat (e.g., to 40-50°C) with magnetic stirring for 30 minutes.

-

-

Assessment: Visually inspect for clarity (solution) or uniformity (suspension). For solutions, observe for any precipitation after letting the vial stand at room temperature for 1-2 hours.

-

Validation: For the lead vehicle candidate(s), prepare the highest concentration needed and monitor its stability over the expected duration of the experiment (e.g., 4-8 hours) at room temperature.

Data Presentation: Vehicle Selection Guide

The choice of vehicle is a balance between solubilizing power and potential for intrinsic biological effects.[4][6]

| Vehicle Composition | Type | Common Use | Key Considerations |

| 0.9% Saline | Aqueous Solution | Soluble compounds (IV, IP, SC, PO) | Ideal for soluble compounds; physiologically neutral. |

| 5% Dextrose in Water (D5W) | Aqueous Solution | Soluble compounds (IV, IP, SC, PO) | Physiologically neutral, can be a better solvent for some compounds than saline. |

| 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Suspension | Insoluble compounds (PO, IP) | Standard for oral suspensions.[7] Can increase viscosity. Not suitable for IV. |

| 10% DMSO / 90% Saline | Co-solvent Solution | Poorly soluble compounds (IP, IV) | DMSO is a powerful solvent but can have intrinsic biological effects and cause irritation.[4] Use minimal concentration. |

| 40% Polyethylene Glycol 400 (PEG400) / 60% Saline | Co-solvent Solution | Poorly soluble compounds (IP, PO) | Generally well-tolerated but can be viscous. High concentrations may have osmotic effects.[4] |

| Corn Oil / Sesame Oil | Oil-based Suspension | Lipophilic compounds (SC, PO, IM) | Allows for slow release from SC/IM depot. Not suitable for IV. Maximum administration volumes are typically lower.[8] |

Visualization: Formulation Development Workflow

Caption: Decision-making flowchart for a Dose Range Finding study.

Section 5: Conclusion and Next Steps

The successful completion of the protocols outlined above will yield a robust dataset establishing the foundational administration parameters for N-Methyltetrahydro-2H-pyran-4-carboxamide in mice. The identified MTD and toxicity profile will provide a scientifically justified basis for selecting dose levels in subsequent, more complex efficacy, pharmacokinetic, and repeat-dose toxicology studies. It is imperative that all procedures are conducted with rigorous attention to detail, ethical considerations for animal welfare, and in compliance with all applicable institutional and governmental regulations.

References

- Administration and injection of substances in mice. (n.d.). Direction des services vétérinaires.

- Substance Administration - Recommended Volumes. (2023). University of Iowa Office of Animal Resources.

- Injections and Dosing. (n.d.). UNC School of Medicine Preclinical Research Unit.

- Guidelines for Injection Techniques in Mice. (2021). ANU Services.

- Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services.

- Oral Gavage In Mice and Rats. (n.d.). UCSF IACUC.

- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (n.d.). Boston University Office of Research.

- Subcutaneous Injections in Adult Mice SOP. (n.d.). UBC Animal Care Committee.

- N-Methyltetrahydro-2H-pyran-4-amine. (n.d.). American Elements.

-

Serra, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 113-126. Retrieved from [Link]

- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration.

- Preclinical Toxicology. (n.d.). Pacific BioLabs.

- Subcutaneous Injection in Mice. (2012). Queen's University Animal Care Committee.

-

Ikeda, K., et al. (2024). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology. Retrieved from [Link]

- Guideline #10: Drug and Chemical Administration. (2023). Washington State University Institutional Animal Care and Use Committee.

-

Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

- SOP: Mouse Oral Gavage. (2017). Virginia Tech IACUC.

- Oral Dosing (Gavage) in Adult Mice SOP. (2021). UBC Animal Care Committee.

- Planning Your Preclinical Assessment. (n.d.). Altasciences.

- Mouse Handling & Techniques. (n.d.). UNC Research, Division of Comparative Medicine.

-

Common Injection Routes in Mice. (2025). Addgene Blog. Retrieved from [Link]

- Drug and Chemical Administration in Laboratory Animals. (2022). UC Davis Institutional Animal Care and Use Committee.

- Preclinical formulations for pharmacokinetic studies. (2019). Admescope.

-

Single dose acute toxicity studies. (n.d.). NC3Rs. Retrieved from [Link]

-

Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). NIH Office of Animal Care and Use (OACU). Retrieved from [Link]

- Guidance for Industry: Single Dose Acute Toxicity Testing for Pharmaceuticals. (1996). U.S. Food and Drug Administration.

- Oral Gavage in Mice and Rats. (n.d.). University of Newcastle Animal Ethics Committee.

-

Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

-

4-Aminomethyltetrahydropyran. (n.d.). PubChem. Retrieved from [Link]

- Oral Gavage in the Mouse. (2016). Florida State University ACUC.

-

What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. Retrieved from [Link]

Sources

- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 2. fda.gov [fda.gov]

- 3. admescope.com [admescope.com]

- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 344329-76-6 CAS MSDS (TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide

Welcome to the technical support center for the synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this specific amide bond formation. Here, we address common challenges and provide in-depth, field-proven insights to enhance your synthetic yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Methyltetrahydro-2H-pyran-4-carboxamide?

The most direct and widely employed route is the amide coupling of tetrahydro-2H-pyran-4-carboxylic acid with methylamine. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Q2: Which coupling reagents are recommended for this synthesis?

Both carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents, like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly effective. The choice often depends on the scale of the reaction, cost considerations, and the desired reaction kinetics.[1]

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields in this amide coupling can stem from several factors:

-

Incomplete activation of the carboxylic acid: This can be due to impure or degraded coupling reagents.

-

Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material's recovery. Ensure all glassware is oven-dried and use anhydrous solvents.[1]

-

Side reactions: With uronium-based reagents like HATU, side reactions can occur if the amine is not added promptly after the activation of the acid.

-

Inadequate purification: The product is a relatively polar molecule, which can make extraction and purification challenging, leading to product loss.

Q4: I am observing an unexpected side product. What could it be?

A common side product when using carbodiimide reagents like EDC is the formation of an N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges before reacting with the amine. The use of additives like HOBt can help to minimize this side reaction by forming a more stable activated ester.[1]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | Ineffective coupling reagent | - Use fresh, high-purity coupling reagents. - Consider switching to a more powerful coupling agent like HATU for challenging reactions.[1] |

| Presence of water in the reaction | - Use anhydrous solvents (e.g., dry DMF or DCM). - Dry all glassware thoroughly before use. | |

| Steric hindrance | - Increase the reaction temperature (e.g., to 40-50 °C). - Extend the reaction time. | |

| Formation of N-acylurea byproduct (with EDC) | Rearrangement of the O-acylisourea intermediate | - Ensure the use of an additive like HOBt or OxymaPure. - Add the amine to the reaction mixture shortly after the carboxylic acid and coupling reagents. |

| Difficulty in Product Isolation/Purification | High polarity of the product | - Use a continuous liquid-liquid extractor for efficient extraction. - For column chromatography, consider using a more polar solvent system or reverse-phase chromatography.[2] |

| Incomplete Consumption of Starting Carboxylic Acid | Insufficient amount of coupling reagent or amine | - Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents. |

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Synthesis

This protocol outlines a standard procedure for the synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide using EDC and HOBt.

Materials:

-

Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq)

-

Methylamine (2.0 M solution in THF, 1.2 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of tetrahydro-2H-pyran-4-carboxylic acid in anhydrous DCM, add HOBt and DIPEA.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC portion-wise and stir for 15 minutes at 0 °C.

-

Slowly add the methylamine solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure N-Methyltetrahydro-2H-pyran-4-carboxamide.

Protocol 2: HATU Mediated Synthesis

This protocol is an alternative using a more potent coupling reagent, which can be beneficial for achieving higher yields or faster reaction times.

Materials:

-

Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq)

-

Methylamine (2.0 M solution in THF, 1.2 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous lithium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve tetrahydro-2H-pyran-4-carboxylic acid in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the methylamine solution to the reaction mixture.

-

Stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash with saturated aqueous lithium chloride solution (3x) to remove DMF, followed by a brine wash (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidation in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140–177.

-

ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

-

Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

Sources

"N-Methyltetrahydro-2H-pyran-4-carboxamide" byproduct identification in synthesis

Welcome to the technical support center for the synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist in identifying byproducts and optimizing your reaction conditions.

Troubleshooting Guide: Byproduct Identification

This section addresses specific experimental issues you may encounter.

Question 1: I'm seeing an unexpected peak in my LC-MS analysis. How can I identify this byproduct?

Answer:

Unexpected peaks in your liquid chromatography-mass spectrometry (LC-MS) analysis are a common issue. A systematic approach is crucial for accurate identification. The most probable synthetic route to N-Methyltetrahydro-2H-pyran-4-carboxamide is the amide coupling of tetrahydro-2H-pyran-4-carboxylic acid and methylamine. Therefore, byproducts likely originate from this reaction or are impurities from the starting materials.

Here is a stepwise workflow for byproduct identification:

Experimental Protocol: Byproduct Identification Workflow

-

Mass Analysis (MS):

-

Determine the exact mass of the byproduct from your high-resolution mass spectrometry data.

-

Propose potential elemental compositions. Plausible byproducts could include unreacted starting materials, dimers, or adducts with solvents or reagents.

-

-

Chromatographic Behavior (LC):

-

Note the retention time of the byproduct. A more polar byproduct will typically elute earlier on a reverse-phase column, while a less polar one will elute later.

-

-

Spectroscopic Analysis (NMR):

-

If the byproduct can be isolated (e.g., through preparative HPLC), acquire ¹H and ¹³C NMR spectra.

-

Compare the spectra with those of your starting materials and the desired product. Look for characteristic signals that can help elucidate the structure of the impurity.

-

-

Forced Degradation Studies:

-

Subject your pure product to the reaction conditions (e.g., heat, acid, base) to see if you can intentionally generate the byproduct. This can help confirm its identity.

-

Below is a visualization of the general workflow for identifying an unknown byproduct in your synthesis.

Caption: Workflow for Byproduct Identification.

Question 2: My reaction yield is low, and I suspect side reactions. What are the most common byproducts in an amide coupling reaction for this synthesis?

Answer:

Low yields in amide coupling reactions are often due to side reactions or incomplete conversion. The most common method for forming an amide bond is the condensation of a carboxylic acid and an amine.[1] Several byproducts can arise depending on the coupling reagents used.

| Potential Byproduct | Origin | Identification Notes |

| Unreacted Tetrahydro-2H-pyran-4-carboxylic acid | Incomplete reaction. | Will have a different retention time (typically earlier on reverse phase HPLC) and a distinct mass. |